Tris(trimethylsilyl)methane (CAS 1068-69-5), commonly referred to as TSiH, is a highly specialized organosilicon compound utilized primarily as the precursor for the trisyl ligand (-C(SiMe3)3). In advanced chemical procurement, it is prioritized for its ability to impart extreme steric bulk—comparable to polyhedral oligomeric silsesquioxanes (POSS) or the tris(t-butyl)phenyl group—while maintaining absolute chemical inertness through stable Si-C bonds[1]. As a foundational building block, it is essential for the kinetic stabilization of highly reactive, low-coordinate metal centers, the synthesis of robust organometallic chemical vapor deposition (MOCVD) precursors, and the modification of high-performance polysiloxanes where standard alkyl groups fail to prevent thermal decomposition or unwanted aggregation [2].
Generic substitution with standard bulky alkyls (such as t-butyl or neopentyl) or the closely related bis(trimethylsilyl)methane (-CH(SiMe3)2) routinely fails in applications requiring absolute kinetic trapping. While bis(trimethylsilyl)methyl ligands provide moderate steric shielding, the absence of the third trimethylsilyl group leaves the metal coordination sphere partially exposed, leading to rapid oligomerization, beta-hydride elimination, or thermal decomposition of the resulting organometallic complexes [1]. Furthermore, when used as a polymer modifier, substituting Tris(trimethylsilyl)methane with POSS introduces vulnerable siloxane (Si-O-Si) linkages that degrade upon exposure to aggressive chemicals, whereas the trisyl group completely relies on a Si-C backbone that guarantees superior chemical resistance alongside equivalent steric restriction [2].
When functioning as an alkylating agent, the tris(trimethylsilyl)methyl (trisyl) ligand provides a massive steric volume that prevents the associative interactions and oligomerization pathways common to less bulky alkyls. While bis(trimethylsilyl)methyl (-CH(SiMe3)2) derivatives often yield polymeric or higher-aggregation states, the trisyl group enforces discrete, low-coordinate monomeric or precisely defined oligomeric structures[1]. For instance, it enables the isolation of exceptionally stable, centrosymmetrical [(Me3Si)3C]2Zn and robust low-valent main group clusters like the In(I) tetrahedrane[InC(SiMe3)3]4, which are completely inaccessible with standard alkyls [2].
| Evidence Dimension | Metal complex aggregation state and kinetic stability |
| Target Compound Data | Trisyl ligand (-C(SiMe3)3) enforces discrete monomeric or low-coordinate states (e.g., stable [(Me3Si)3C]2Zn) due to extreme steric volume. |
| Comparator Or Baseline | Bis(trimethylsilyl)methyl (-CH(SiMe3)2) and standard alkyls |
| Quantified Difference | Trisyl prevents higher-order aggregation and stabilizes unusual oxidation states (e.g., +1 for In/Tl) that immediately decompose with bis-silyl or standard alkyls. |
| Conditions | Synthesis of heavy main-group and transition metal alkyls under standard inert conditions. |
Procuring Tris(trimethylsilyl)methane ensures the successful isolation and thermal stability of kinetically unstable or low-coordinate metal complexes where standard bulky alkyl precursors fail.
In the modification of polysiloxanes and other polymer networks, tris(trimethylsilyl)methyl (TSi) groups provide a steric hindrance effect equivalent to polyhedral oligomeric silsesquioxanes (POSS), occupying roughly the same spatial volume. However, unlike POSS, which contains siloxane linkages vulnerable to aggressive chemicals, the TSi group is built exclusively of stable Si-C bonds[1]. The incorporation of even small amounts of TSi units severely restricts the movement of adjacent polymer segments, dramatically improving thermooxidative stability without releasing environmentally harmful byproducts upon thermal decomposition [1].
| Evidence Dimension | Chemical inertness and thermal stability in polymer matrices |
| Target Compound Data | Tris(trimethylsilyl)methyl (TSi) modified polymers feature chemically inert Si-C bonds with POSS-equivalent steric volume. |
| Comparator Or Baseline | POSS (Polyhedral Oligomeric Silsesquioxanes) modifiers |
| Quantified Difference | TSi provides comparable steric restriction of polymer chains but completely eliminates the chemical vulnerability of Si-O-Si linkages present in POSS. |
| Conditions | Polymer formulation for extreme condition applications and exposure to aggressive chemicals. |
For industrial material science, TSi provides the steric benefits of POSS while maintaining absolute chemical inertness, making it superior for extreme-environment polymer formulations.
Reaction of Tris(trimethylsilyl)methane with methyllithium quantitatively yields trisyllithium ((Me3Si)3CLi). Unlike methyllithium (which forms tetramers) or standard alkyllithiums that form complex, solvent-dependent polymeric aggregates, trisyllithium forms discrete, well-defined structures (such as monomeric or specific triple-ion species in THF) due to its massive steric bulk [1]. This structural precision allows for highly controlled nucleophilic additions, such as in Peterson olefination reactions, where it reacts predictably without the complex aggregation-dependent side reactions typical of less sterically demanding organolithiums [2].
| Evidence Dimension | Organolithium aggregation state and solution-phase structure |
| Target Compound Data | Trisyllithium ((Me3Si)3CLi) exists as discrete monomeric or triple-ion species in THF. |
| Comparator Or Baseline | Methyllithium (MeLi) and standard alkyllithiums |
| Quantified Difference | Trisyllithium avoids the tetrameric or polymeric aggregation of MeLi, enabling precise stoichiometric control and distinct, reproducible reaction kinetics. |
| Conditions | Solution-phase organometallic synthesis in ethereal solvents (e.g., THF) at low temperatures. |
Buyers requiring highly reproducible, aggregation-independent lithiation or olefination reagents should procure Tris(trimethylsilyl)methane as the optimal structural precursor.
Due to its massive steric volume and lack of beta-hydrogens, Tris(trimethylsilyl)methane is the premier choice for synthesizing low-coordinate, kinetically stabilized metal complexes. It is directly procured for the isolation of unusual oxidation states (e.g., In(I), Tl(I)) and the development of highly volatile, thermally stable precursors for Metal-Organic Chemical Vapor Deposition (MOCVD) where standard alkyls would prematurely decompose [1].
In advanced polymer formulations, Tris(trimethylsilyl)methane derivatives are used as side or terminal substituents to increase chain rigidity and thermooxidative stability. It is the optimal choice when a steric hindrance effect comparable to POSS is required, but the application demands the absolute chemical inertness of Si-C bonds rather than vulnerable siloxane linkages [2].
As the direct precursor to trisyllithium, this compound is procured for advanced organic synthesis workflows requiring highly reproducible nucleophilic additions. Its predictable, non-polymeric aggregation state in solution ensures precise stoichiometric control during Peterson olefination reactions, outperforming standard alkyllithiums in complex synthetic routes [3].
Irritant